Product packaging for 1-Acetyl-4-(2-chloroethyl)piperazine(Cat. No.:CAS No. 54504-51-7)

1-Acetyl-4-(2-chloroethyl)piperazine

Cat. No.: B1601752
CAS No.: 54504-51-7
M. Wt: 190.67 g/mol
InChI Key: ZNHWTCMEXMUSHN-UHFFFAOYSA-N
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Description

Contextualization of N-Substituted Piperazine (B1678402) Scaffolds in Modern Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a foundational structure in contemporary organic and medicinal chemistry. nih.govijrrjournal.com Its derivatives, known as N-substituted piperazines, are considered "privileged scaffolds" because they frequently appear in a vast array of pharmacologically important molecules. nih.gov This prevalence is attributed to the desirable physicochemical properties the piperazine moiety imparts to a molecule. For instance, its inclusion can enhance aqueous solubility and improve pharmacokinetic profiles, which are crucial factors for the development of effective therapeutic agents. nih.govacs.org

The versatility of the piperazine scaffold stems from the ability to introduce a wide variety of substituents at its two nitrogen atoms. nih.gov This disubstitution allows for fine-tuning of a molecule's steric and electronic properties, enabling chemists to create extensive libraries of compounds for screening and optimization. The piperazine nucleus is a key component in numerous blockbuster drugs, including treatments for cancer, fungal infections, and central nervous system disorders. nih.govmdpi.com Beyond pharmaceuticals, piperazine derivatives are also employed as ligands in coordination chemistry, as building blocks for metal-organic frameworks (MOFs), and in the synthesis of corrosion inhibitors and polymer modifiers. nih.govguidechem.com

Significance of 1-Acetyl-4-(2-chloroethyl)piperazine as a Modular Synthetic Building Block

This compound emerges as a particularly valuable tool for synthetic chemists. Its structure is inherently modular, featuring two distinct reactive sites. The acetyl group attached to one nitrogen atom provides a stable, protecting amide functionality, while the 2-chloroethyl group on the other nitrogen offers a reactive electrophilic site. This differentiation allows for sequential and controlled chemical transformations.

The primary significance of this compound lies in its role as a bifunctional intermediate. The chloroethyl moiety is an excellent alkylating agent, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the N-acetylpiperazine ethyl fragment onto a wide range of substrates, such as phenols, amines, and thiols. This reactivity is central to building more complex molecular architectures.

A typical synthesis of this compound involves the treatment of 2-(4-Acetylpiperazin-1-yl)ethanol with a chlorinating agent like thionyl chloride or, as described in one method, by reacting it with 4-toluenesulphonyl chloride in the presence of triethylamine (B128534) and a methylene (B1212753) chloride solvent. This precursor, 2-(4-Acetylpiperazin-1-yl)ethanol, is itself derived from the acetylation of piperazine. guidechem.com

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number92928-18-2
Molecular FormulaC8H15ClN2O·HCl
Molecular Weight227.13 g/mol
IUPAC NameThis compound;hydrochloride
InChI KeySYABQUJKMRQKML-UHFFFAOYSA-N
Storage Temperature2-8 °C

Note: The data presented is for the hydrochloride salt of the compound, which is a common commercial form. sigmaaldrich.comsigmaaldrich.com

Overview of Academic Research Trajectories for Analogous Structures and Their Chemical Utility

The synthetic utility of this compound is further understood by examining the research and applications of its structural analogs. The strategic modification of the piperazine core has led to the development of numerous intermediates with tailored reactivity for specific synthetic goals.

One prominent analogous structure is 1-Acetyl-4-(4-hydroxyphenyl)piperazine (B17747) . This compound serves as a key intermediate in the multi-step synthesis of the widely used antifungal agent, ketoconazole. sigmaaldrich.comgoogle.com Its preparation has been reported via the reaction of 4-(1-piperazinyl)-phenol dihydrobromide with acetic anhydride (B1165640). This highlights a common synthetic strategy where a piperazine derivative is used to bridge two different molecular fragments.

Another related intermediate, 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , demonstrates the use of a chloroacetyl group instead of a chloroethyl group. mdpi.com This highly reactive intermediate was synthesized and evaluated in the development of new norfloxacin (B1679917) analogues with potential antimicrobial activity. The chloroacetyl moiety provides a reactive handle for further derivatization, in this case, to form thiazolidine-2,4-dione structures. mdpi.com

Research into the de novo synthesis of piperazine rings also showcases the chemical interest in this scaffold. Methods have been developed for the multicomponent assembly of highly substituted piperazines, allowing for greater control over the final substitution pattern and molecular diversity. nih.govacs.org Furthermore, recent advances have focused on the C-H functionalization of the piperazine ring itself, moving beyond simple N-substitution to create even more complex and structurally diverse molecules. mdpi.com The development of enantiopure piperazines through asymmetric lithiation represents another frontier in creating chiral building blocks for sophisticated targets. mdpi.com

The synthesis of sulfur-containing ethyl piperazine compounds, which are important building blocks for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, further illustrates the broad utility of piperazine-based intermediates in medicinal chemistry. nih.gov These varied research trajectories underscore the robust and adaptable nature of the piperazine scaffold, with compounds like this compound serving as crucial nodes in the complex web of modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClN2O B1601752 1-Acetyl-4-(2-chloroethyl)piperazine CAS No. 54504-51-7

Properties

IUPAC Name

1-[4-(2-chloroethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHWTCMEXMUSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534925
Record name 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54504-51-7
Record name 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 1 Acetyl 4 2 Chloroethyl Piperazine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 1-Acetyl-4-(2-chloroethyl)piperazine reveals several logical bond disconnections to identify potential starting materials. The structure features a piperazine (B1678402) core with two distinct substituents at the nitrogen atoms: an acetyl group and a 2-chloroethyl group. This asymmetry guides the disconnection strategy.

The primary disconnections are at the two C-N bonds involving the piperazine nitrogens:

Amide C-N Bond Disconnection: Cleavage of the amide bond between the acetyl group and the piperazine nitrogen (N1) is a common retrosynthetic step. This leads to precursor 1 , 4-(2-chloroethyl)piperazine, and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This strategy isolates the two functionalization steps into separate synthetic operations.

Alkyl C-N Bond Disconnection: Alternatively, the bond between the second piperazine nitrogen (N4) and the 2-chloroethyl group can be disconnected. This pathway points to 1-acetylpiperazine (B87704) as a key intermediate, which would then be alkylated with a suitable 2-carbon electrophile bearing a chlorine atom, for instance, 1-bromo-2-chloroethane (B52838).

Piperazine Ring Disconnection: A more fundamental approach involves the formation of the piperazine ring itself. This can be envisioned by disconnecting two C-N bonds within the heterocycle. A common strategy for this is the reaction between a primary amine and bis(2-chloroethyl)amine (B1207034), which simultaneously installs the core structure and the 2-chloroethyl moiety. acgpubs.orgresearchgate.netgoogle.com

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Installation of the Piperazine Core Functionalization

The synthesis of this compound can be approached by sequential or convergent strategies, focusing on the installation of the two key functional groups onto the piperazine scaffold.

Alkylation Approaches for the 2-Chloroethyl Moiety

The introduction of the 2-chloroethyl group is a critical step that can be achieved either by direct alkylation of a pre-formed piperazine ring or by incorporating it during the ring's construction.

This method involves the nucleophilic substitution reaction between a piperazine derivative and a haloalkane. To achieve the target molecule, 1-acetylpiperazine is used as the nucleophile. This precursor already contains the acetyl group, which deactivates the adjacent nitrogen, thus directing the alkylation to the free secondary amine at the N4 position. researchgate.net The reaction with an electrophile like 1-bromo-2-chloroethane introduces the 2-chloroethyl side chain.

Controlling the reaction to ensure mono-alkylation is crucial, as dialkylation can be a competing side reaction with unsubstituted piperazine. researchgate.net Using a pre-acetylated starting material effectively serves as a protecting group strategy to achieve the desired regioselectivity. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution.

Table 1: Representative Conditions for Direct Alkylation of N-Acetylpiperazine

Starting Material Alkylating Agent Base Solvent Temperature Yield Reference
1-Acetylpiperazine 1-Bromo-2-chloroethane K₂CO₃ Acetonitrile (B52724) Reflux Moderate researchgate.netresearchgate.net

Note: Yields are generalized as specific data for this exact transformation is proprietary or not widely published; conditions are based on analogous N-alkylation reactions of piperazines.

An alternative and widely used strategy for constructing N-aryl or N-alkyl piperazines involves the cyclization of a primary amine with bis(2-chloroethyl)amine hydrochloride. acgpubs.orgresearchgate.net This method builds the piperazine ring itself. In the context of synthesizing this compound, this approach would involve a multi-step sequence. First, a precursor amine would be reacted with bis(2-chloroethyl)amine to form the N-substituted piperazine ring. However, this directly yields a piperazine with a substituent other than the acetyl group.

A more direct application for the target molecule's synthesis is to first form an intermediate like 1-(2-hydroxyethyl)piperazine via cyclization of ethanolamine (B43304) with bis(2-chloroethyl)amine. This intermediate can then be acetylated and subsequently chlorinated. More commonly, an aniline (B41778) derivative is cyclized with bis(2-chloroethyl)amine hydrochloride, often at high temperatures (120-220 °C), sometimes in a high-boiling solvent like diglyme (B29089) or neat, to form an N-arylpiperazine. researchgate.netgoogle.com While not a direct route to the title compound, this fundamental reaction highlights the utility of bis(2-chloroethyl)amine in forming the core piperazine structure which is later functionalized. sigmaaldrich.commarutiindustries.inindiamart.com

Table 2: General Conditions for Piperazine Synthesis via Cyclization

Amine Cyclizing Agent Solvent Temperature Time Reference
Substituted Anilines Bis(2-chloroethyl)amine HCl N,N-Dimethylformamide 110°C 48 h acgpubs.org
2,3-Dichloroaniline (B127971) Bis(2-chloroethyl)amine HCl None (neat) 120-220°C Not Specified google.com

Acylation Methods for the N-Acetyl Group Introduction

The final step in a convergent synthesis, or an initial step in a linear approach, is the introduction of the N-acetyl group. This is typically accomplished through standard acylation procedures.

N-acetylation of the piperazine ring is readily achieved by reacting the appropriate piperazine precursor with an acetylating agent like acetic anhydride or acetyl chloride. prepchem.com If starting from 4-(2-chloroethyl)piperazine, the reaction introduces the acetyl group at the N1 position. The reaction is often performed in the presence of a base to scavenge the acid byproduct (acetic acid or HCl). prepchem.comnih.gov

Alternatively, procedures have been developed where piperazine itself is treated with an acyl chloride in glacial acetic acid. tandfonline.com The acetic acid acts as a solvent and protonates one of the piperazine nitrogens, directing mono-acylation at the other. tandfonline.comgoogle.com A similar strategy can be applied using acetic anhydride. google.com The choice of reagents and conditions can be optimized to maximize the yield of the desired mono-acetylated product. nih.govgoogle.com

Table 3: Conditions for N-Acetylation of Piperazine Derivatives

Piperazine Derivative Acetylating Agent Solvent/Base Temperature Yield Reference
4-(1-Piperazinyl)phenol dihydrobromide Acetic Anhydride K₂CO₃ / 1,4-Dioxane Reflux ~25% (calculated from parts) prepchem.com
4-Hydroxyphenyl piperazine dihydrobromate Acetic Anhydride K₂CO₃ / Ethanol-Water Reflux >85% google.com
Piperazine Aroyl Chloride Glacial Acetic Acid 65°C to RT ~50% tandfonline.com

Note: The table includes examples of acetylation on various piperazine derivatives to illustrate the general applicability of the methods.

Chemoselective Acylation Strategies

Chemoselective acylation is a critical step in the synthesis of this compound, particularly when starting with a precursor that possesses multiple reactive sites. The primary challenge lies in selectively acetylating the nitrogen atom at the 1-position of the piperazine ring without inducing unwanted side reactions at the chloroethyl moiety.

A common strategy involves the N-acetylation of 1-(2-chloroethyl)piperazine (B3192190). This precursor contains two secondary amine groups within the piperazine ring, but one is significantly more sterically hindered and electronically deactivated by the chloroethyl group. The acylation is typically performed using an acetylating agent like acetic anhydride or acetyl chloride. The reaction conditions can be tuned to favor mono-acetylation at the more accessible nitrogen. The choice of base and catalyst is crucial for directing this selectivity. For instance, in related piperazine acetylations, bases such as potassium carbonate are used in an alcohol-water solvent system to facilitate the reaction. google.com The base neutralizes the acidic byproduct and activates the amine for nucleophilic attack on the acetylating agent. google.com

The concept of catalyst-driven chemoselectivity is also pertinent. In analogous synthetic challenges, different copper catalysts have been shown to direct the acylation of nitrogen-containing heterocycles towards distinct products. rsc.org For example, a Cu(OAc)2 system can facilitate a tandem reaction involving C-H activation, whereas a CuBr catalyst with a pyridine (B92270) base favors simple N-acylation. rsc.org While not directly applied to this specific molecule in the provided literature, this principle highlights that the selection of a transition metal catalyst and accompanying base could be a powerful tool to ensure the acylation occurs exclusively at the desired nitrogen atom, preventing reactions involving the chloroethyl group.

Multi-Step Synthesis Pathways from Diverse Precursors

The construction of this compound is often achieved through multi-step sequences that allow for controlled introduction of the necessary functional groups. These pathways can be categorized as either sequential or convergent.

Sequential routes involve the stepwise modification of a single starting molecule. A prominent example begins with the precursor 2-(4-acetylpiperazin-1-yl)ethanol. In this pathway, the piperazine core is already functionalized with the acetyl group. The terminal hydroxyl group of the ethanol (B145695) substituent is then converted to a chloride. This transformation is typically achieved by treating the alcohol with a chlorinating agent. A specific documented method involves dissolving 2-(4-acetylpiperazin-1-yl)ethanol in methylene (B1212753) chloride, adding triethylamine (B128534) as a base, and then introducing 4-toluenesulfonyl chloride. The reaction proceeds overnight at ambient temperature to yield this compound after purification, with reported yields around 54%.

An alternative sequential approach involves building the piperazine ring from acyclic precursors. For instance, a general method for synthesizing piperazine derivatives is the reaction of an appropriate aniline with bis-(2-haloethyl)amine. mdpi.com This method could be adapted by using a protected aniline derivative which is later modified to introduce the required functionalities.

Another convergent approach involves the cyclization of precursors to form the piperazine ring itself. A patent for a related compound describes the cyclization of a bis(2-chloroethyl)amino derivative with an appropriate amine in a high-boiling point solvent like toluene (B28343) or xylene, in the presence of a base such as potassium carbonate. google.com This principle could be applied by reacting a suitably designed N-acetylated bis(2-chloroethyl)amine derivative with ammonia (B1221849) or a protected amine to construct the fully functionalized piperazine ring in a single, ring-forming step.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction parameters such as solvent, catalysts, and other additives is essential for maximizing yield, minimizing reaction times, and ensuring the selective formation of this compound.

The choice of solvent can dramatically influence the outcome of the synthesis. In the chlorination of 2-(4-acetylpiperazin-1-yl)ethanol, methylene chloride is used as the solvent. In other, similar syntheses of piperazine derivatives, a range of solvents has been investigated to optimize yields. Studies on related coupling reactions have shown that low-boiling-point solvents can result in low or no yield, even with extended reaction times. nih.gov In one such study, acetonitrile was found to be an optimal solvent, providing a significantly higher yield compared to others. nih.gov The use of toluene is also a strategic choice in some syntheses, as it can form an azeotrope with alcohol byproducts (like ethanol), allowing for their removal by distillation and driving the reaction to completion. researchgate.net

Table 1: Effect of Solvent on Reaction Yield in a Model Piperazine Amide Synthesis nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH2Cl2 (DCM)Reflux2419
2THFReflux24<10
3DioxaneReflux24<10
4TolueneReflux2415
5DMF1002460
6AcetonitrileReflux2472

This table is illustrative of solvent effects on piperazine functionalization, based on data for a related synthesis. nih.gov

Catalysts and additives play a pivotal role in accelerating reactions and enhancing selectivity. In many of the synthetic routes leading to this compound or its precursors, the use of a base is indispensable.

In the chlorination step converting the precursor alcohol, a tertiary amine base like triethylamine is added. Its function is to neutralize the acidic byproduct, in this case, 4-toluenesulfonic acid, which is formed during the reaction. This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the product. Similarly, in acylation reactions, bases like potassium carbonate or pyridine are used to deprotonate the piperazine nitrogen, increasing its nucleophilicity and facilitating the attack on the acetylating agent. google.comgoogle.com

The addition of certain salts can also act as a catalyst. For instance, potassium iodide is sometimes added to alkylation reactions involving alkyl chlorides to accelerate the process through the in-situ formation of a more reactive alkyl iodide via the Finkelstein reaction.

Table 2: Function of Common Reagents and Additives in Synthesis google.comnih.gov

Reagent/AdditiveChemical ClassTypical Role in Synthesis
Triethylamine (TEA)Tertiary Amine BaseAcid scavenger; neutralizes HCl or sulfonic acid byproducts.
Potassium Carbonate (K2CO3)Inorganic BasePromotes cyclization and acylation reactions by acting as a base. google.com
4-Toluenesulfonyl chlorideReagentConverts hydroxyl groups to tosylates, a good leaving group, for substitution to chloride.
Acetic AnhydrideAcylating AgentSource of the acetyl group for N-acetylation.
EDCl / HOBtCoupling AgentsUsed to activate carboxylic acids for amidation reactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound and Related Piperazines

The synthesis of piperazine derivatives, a scaffold prevalent in numerous pharmaceuticals, is increasingly guided by the principles of green chemistry. researchgate.net These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For piperazine synthesis, this involves the adoption of strategies like microwave-assisted techniques, photoredox catalysis, and the use of environmentally benign solvent systems. researchgate.net While specific green chemistry applications for the direct synthesis of this compound are not extensively detailed in published literature, the methodologies applied to analogous piperazine structures provide a clear framework for its potential eco-friendly production.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages over conventional heating methods. This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid heating, reduced reaction times, and often, higher product yields and purity. researchgate.net

The application of microwave irradiation has been shown to be highly effective in the synthesis of various piperazine derivatives. For instance, the synthesis of neuroleptic drug intermediates, such as 1-(2,3-dichlorophenyl)-piperazine hydrochloride, demonstrates a dramatic reduction in reaction time from hours to minutes, with a concurrent increase in yield. jocpr.com In one reported procedure, the condensation of bis-(2-chloroethylamine) hydrochloride with 2,3-dichloroaniline was completed in just 2 minutes under microwave irradiation, compared to the 20 hours required for conventional heating. jocpr.com Similarly, the synthesis of coumarin-based triazinyl piperazines showed a 90-95% reduction in reaction time when using microwave heating. nih.gov

Researchers have successfully used microwave assistance for a wide range of reactions in piperazine chemistry, from the creation of amide and urea (B33335) derivatives to the synthesis of complex heterocyclic systems. scipublications.commdpi.com This methodology not only accelerates the synthesis but also aligns with green chemistry goals by reducing energy consumption and minimizing the potential for side reactions due to prolonged exposure to high temperatures. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Piperazine Intermediate

Parameter Conventional Method Microwave-Assisted Method Reference
Reactants bis-(2-chloroethylamine) hydrochloride, 2,3-dichloroaniline bis-(2-chloroethylamine) hydrochloride, 2,3-dichloroaniline jocpr.com
Solvent Xylene Xylene jocpr.com
Reaction Time 20 hours 2 minutes jocpr.com
Yield 81-82% >92% jocpr.com

This interactive table summarizes the significant improvements offered by microwave-assisted synthesis for a key piperazine intermediate.

Photoredox Catalysis in Piperazine Functionalization

Visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry, providing a mild and sustainable alternative to classical methods for creating complex molecules. encyclopedia.pub This technique uses light energy to generate highly reactive intermediates from photocatalysts, such as iridium or ruthenium complexes, or even metal-free organic dyes. encyclopedia.pubmdpi.com

In the context of piperazine chemistry, photoredox catalysis has enabled the direct C–H functionalization of the piperazine core—a challenging transformation using traditional methods. beilstein-journals.org This approach allows for the late-stage modification of readily available piperazine precursors, providing access to a diverse range of derivatives. acs.org The process typically involves the single-electron oxidation of a nitrogen atom in the piperazine ring by the photo-excited catalyst. encyclopedia.pubacs.org Subsequent deprotonation generates an α-amino radical, which can then couple with various partners, including aryl, vinyl, or alkyl groups. beilstein-journals.orgacs.org

For example, the MacMillan group reported the C–H arylation of N-Boc protected piperazine with 1,4-dicyanobenzene using an iridium photocatalyst, achieving a 95% yield. beilstein-journals.org This strategy has been extended to include C–H vinylation and heteroarylation, demonstrating its versatility. beilstein-journals.org More recently, the use of organic photocatalysts, such as acridinium (B8443388) salts, has been explored as a more sustainable and cost-effective alternative to transition metals for the C–H alkylation of piperazines. mdpi.com These methods are operationally simple and proceed under mild conditions, avoiding the harsh reagents and high temperatures often required in other functionalization techniques. acs.org

Table 2: Examples of Photoredox-Catalyzed C-H Functionalization of Piperazines

Piperazine Substrate Coupling Partner Photocatalyst Functionalization Type Product Yield Reference
N-Boc-piperazine 1,4-Dicyanobenzene Ir(ppy)₃ Arylation 95% beilstein-journals.org
N-Boc-piperazine Vinyl sulfone Ir(ppy)₃ Vinylation 74% beilstein-journals.org
N-Boc-piperazine Heteroaryl chlorides Ir(ppy)₂(dtbbpy)PF₆ Heteroarylation 35-84% mdpi.combeilstein-journals.org
N,N-bis-Boc-piperazine α,β-Unsaturated carbonyls Acridinium salt (organic) Alkylation Good mdpi.com

This interactive table showcases various C-H functionalization reactions of the piperazine core enabled by photoredox catalysis.

Solvent-Free and Aqueous Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. To this end, chemists are increasingly developing solvent-free (neat) reactions or utilizing water as a benign reaction medium.

Solvent-free synthesis, often coupled with microwave irradiation, has proven to be a highly efficient and environmentally friendly method for preparing piperazine-containing compounds. tandfonline.comresearchgate.net For example, the reaction of hexachlorocyclotriphosphazene with various N-substituted piperazines has been successfully carried out under solvent-free microwave conditions to produce new derivatives in high yields. tandfonline.com This approach not only eliminates solvent waste but also simplifies product work-up and purification. In another strategy that minimizes waste, an excess of a liquid reactant, such as piperazine itself, can serve as the solvent, creating an eco-friendly and cost-effective process. organic-chemistry.org

The use of aqueous reaction systems is another important green alternative. Piperazine and its salts are freely soluble in water, making it a suitable medium for certain reactions. wikipedia.org While many organic reactions are challenging to perform in water, specific catalytic systems have been developed to facilitate transformations in aqueous environments. For instance, piperazine is used in aqueous solutions for industrial applications like carbon dioxide capture, demonstrating its stability and reactivity in water. researchgate.net The development of synthetic methods in aqueous or solvent-free systems is crucial for creating more sustainable pathways to valuable molecules like this compound.

Elucidation of Reaction Mechanisms and Transformation Pathways

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The 2-chloroethyl substituent is a potent electrophile, making it susceptible to a variety of nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by nucleophiles, typically via an SN2 mechanism. This reactivity is fundamental to the use of this compound as a building block for more complex molecules.

The presence of a nucleophilic nitrogen atom within the piperazine (B1678402) ring, along with the electrophilic chloroethyl side chain, creates the potential for intramolecular cyclization. While the N-1 nitrogen's nucleophilicity is significantly dampened by the electron-withdrawing acetyl group, under specific conditions, cyclization can be induced.

A plausible pathway involves the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate. This intermediate is highly reactive and can be attacked by an external nucleophile, leading to a ring-opened product, or it can rearrange. A more direct cyclization can occur if the acetyl group is first removed, liberating a more nucleophilic secondary amine at the N-1 position. This free amine can then readily attack the chloroethyl group in an intramolecular fashion to form a fused bicyclic system, such as octahydropyrazino[1,2-a]pyrazine.

Analogous reactions have been observed where N-phenyl-N'-(2-chloroethyl)ureas undergo spontaneous intramolecular cyclization to form active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This demonstrates the inherent reactivity of the 2-chloroethylamino moiety to cyclize and form heterocyclic structures. nih.gov The synthesis of various piperazinyl-fused heterocycles, such as piperazinylimidazo[1,2-a]pyrazines, often relies on the cyclization of a piperazine-containing precursor, highlighting the utility of such intramolecular strategies in constructing complex scaffolds. nih.govnih.govsemanticscholar.org

The chloroethyl group of 1-Acetyl-4-(2-chloroethyl)piperazine readily undergoes intermolecular SN2 reactions with a wide array of nucleophiles. This allows for the covalent attachment of various functional groups to the piperazine scaffold, a common strategy in the synthesis of pharmaceutical agents and other bioactive compounds. mdpi.comnih.gov

Amines: Primary and secondary amines can act as nucleophiles, displacing the chloride to form a new carbon-nitrogen bond. This results in the corresponding diamine derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with the chloroethyl group to yield thioethers (sulfides). mdpi.com This reaction is a reliable method for introducing sulfur-containing moieties.

Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides (formed by deprotonation with a strong base) can displace the chloride to form ethers.

Pseudohalides: Anions such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiocyanate (B1210189) (SCN⁻) are effective nucleophiles that can be introduced at the terminal position of the ethyl chain, providing synthetically valuable handles for further chemical transformations.

The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileReagent ExampleProduct Type
AminesDiethylamine(CH₃CH₂)₂NHN,N-Diethyl-2-(4-acetylpiperazin-1-yl)ethanamine
ThiolsThiophenolC₆H₅SH + Base1-Acetyl-4-(2-(phenylthio)ethyl)piperazine
AlcoholsSodium MethoxideNaOCH₃1-Acetyl-4-(2-methoxyethyl)piperazine
PseudohalidesSodium CyanideNaCN3-(4-Acetylpiperazin-1-yl)propanenitrile
PseudohalidesSodium AzideNaN₃1-Acetyl-4-(2-azidoethyl)piperazine

Reactivity and Transformations of the N-Acetyl Amide Functionality

The N-acetyl group is generally considered a stable protecting group for the N-1 position of the piperazine ring. However, it possesses its own distinct reactivity that can be exploited for further molecular elaboration.

Amide bonds, including the N-acetyl group in this molecule, are significantly more stable to hydrolysis than esters. google.com Cleavage of this bond to reveal the secondary amine typically requires more forceful conditions, such as prolonged heating in strong aqueous acid or base. google.com

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing HCl), the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the piperazine moiety, leads to the formation of acetic acid and the 1-(2-chloroethyl)piperazine (B3192190) salt.

Basic Hydrolysis: Saponification with a strong base (e.g., refluxing NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. This pathway is generally more challenging because the resulting amide anion is a poor leaving group.

The relative stability of the amide allows for selective reactions at the more reactive chloroethyl group while the N-acetyl group remains intact. Controlled cleavage is a key step when the synthesis requires subsequent functionalization of the N-1 nitrogen.

While hydrolysis is a common transformation, modern synthetic methods have enabled the N-acetyl group to serve as a reactive handle for carbon-nitrogen bond cleavage and cross-coupling reactions. Activation of the amide bond, often by N-acylation, can render it susceptible to transition-metal-catalyzed transformations.

For instance, N-acetyl-amides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This process involves the selective cleavage of the N–C(O) bond, providing a novel route to synthesize ketones or biaryls. Such methods introduce N-acetyl-amides as reactive partners in the expanding field of amide bond cross-coupling, demonstrating that the functionality is not merely a protecting group but a site for strategic molecular diversification.

Stereochemical Considerations in Reactions Involving the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. In this compound, both nitrogen atoms are substituted, which influences the conformational equilibrium and the stereochemical outcome of reactions.

The substituents on the nitrogen atoms can exist in either axial or equatorial positions. The bulky 2-chloroethyl and acetyl groups will have a strong preference for the less sterically hindered equatorial position. This conformational preference can direct the approach of incoming reagents. For example, in reactions involving the piperazine ring itself, such as a direct C-H functionalization, the existing substituents can exert stereocontrol, leading to a preference for one diastereomer over another. mdpi.com

When reactions create new stereocenters, either on the piperazine ring or on its substituents, the formation of diastereomers is possible. The stereochemical outcome can be influenced by the existing structure of the molecule. For instance, in hydroboration reactions directed by the nitrogen atom of a piperidine (B6355638) ring, good stereocontrol can be achieved, a principle that extends to piperazine systems. nih.gov The synthesis of complex, enantiopure piperazines often relies on controlling the stereochemistry during the formation or functionalization of the ring. mdpi.comrsc.org While this compound itself is achiral, any reaction that introduces a chiral element must consider the potential for generating stereoisomers and the factors that might control their formation. Studies on related systems have shown that the piperazine ring can adopt a twist-boat conformation in certain fused structures to alleviate steric strain, which would also have significant implications for reactivity and stereoselectivity.

Conformational Dynamics of the Piperazine Ring

However, the presence of substituents on the nitrogen atoms introduces additional complexity. In this compound, one nitrogen is acylated with an acetyl group, while the other is alkylated with a 2-chloroethyl group. The N-acetylation introduces a partial double bond character to the amide C-N bond, leading to restricted rotation. nih.gov This restriction can result in the existence of different rotational isomers (rotamers). nih.govnih.gov

Furthermore, the piperazine ring itself can undergo interconversion between two chair conformations. nih.gov This ring inversion, combined with the hindered rotation around the amide bond, leads to a complex dynamic equilibrium in solution. Studies on analogous N-acylated piperazines using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy have shown that at lower temperatures, distinct signals can be observed for axial and equatorial protons, which coalesce as the temperature increases and the rate of conformational exchange accelerates. nih.govscielo.org.mx The energy barriers for these conformational changes, including both amide bond rotation and ring inversion, have been calculated for similar molecules to be in the range of 56 to 80 kJ/mol. scielo.org.mx In many N-benzoylated piperazines, the activation energy for amide rotation is higher than that for the ring inversion. nih.govscielo.org.mx

The specific conformational preference of the substituents in this compound would be influenced by steric and electronic factors. Generally, for N-substituted piperazines, there is a preference for the substituent to occupy an equatorial position to minimize steric hindrance. researchgate.net The dynamic interplay of these conformational possibilities is crucial for understanding the molecule's reaction pathways.

Table 1: General Conformational Features of Substituted Piperazine Rings

Conformational FeatureDescriptionTypical Energy Barrier (for related compounds)
Ring Conformation Primarily exists in a chair conformation; can also adopt boat, twist-boat, and half-chair forms. rsc.orgRing inversion barriers for piperazines can be higher than for cyclohexanes. scielo.org.mx
Amide Bond Rotation The N-acetyl group introduces a partial double bond, restricting free rotation and leading to rotamers. nih.gov56 - 80 kJ/mol (for N-benzoylated piperazines). scielo.org.mx
Substituent Position Substituents generally favor the equatorial position to minimize steric interactions. researchgate.netNot applicable

Note: Energy barriers are for analogous compounds and may differ for this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The most significant chemical transformation of this compound and related tertiary β-chloroethylamines is the intramolecular cyclization reaction. This process involves the nucleophilic attack of the tertiary nitrogen atom on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring.

This cyclization is the rate-determining step in the subsequent hydrolysis reactions of these compounds. rsc.org The rate of this initial cyclization is dependent on pH, as the reaction cannot proceed if the nitrogen atom is protonated. rsc.org The reaction is first-order with respect to the concentration of the free amine. rsc.org

Kinetic studies on a series of aliphatic tertiary β-chloroethylamines in dilute aqueous solution have provided insight into the energetic parameters of this cyclization process. rsc.orgnih.gov The activation energy (Ea) for the cyclization of various tertiary β-chloroethylamines has been determined experimentally. rsc.org

Table 2: Kinetic Data for the Cyclization of Tertiary β-Chloroethylamines in Water

CompoundTemperature (°C)Rate Constant, k (min⁻¹)Activation Energy, Ea (kcal/mol)
N-(2-Chloroethyl)piperidine250.003424.3
N-(2-Chloroethyl)morpholine250.001924.5
N,N-Diethyl-2-chloroethylamine250.001525.1
N-Methyl-N-ethyl-2-chloroethylamine250.001624.4

Source: Data adapted from Cohen, B., Van Artsdalen, E. R., & Harris, J. (1948). rsc.org

The data shows that the structure of the tertiary amine influences the rate of cyclization. While specific kinetic data for this compound is not detailed in this source, the values for structurally related compounds like N-(2-chloroethyl)piperidine provide a reasonable estimate for the energetic landscape of the reaction. The acetyl group on the second nitrogen of the piperazine ring in this compound is an electron-withdrawing group, which would be expected to decrease the nucleophilicity of the tertiary nitrogen involved in the cyclization, thereby influencing the reaction kinetics compared to a simple alkyl-substituted piperidine. The activation energies are substantial, indicating a significant energy barrier to the formation of the strained aziridinium intermediate. rsc.org

Derivatization Strategies and Analogue Development for Academic Research

Synthesis of Variously Substituted Analogues of 1-Acetyl-4-(2-chloroethyl)piperazine

The generation of analogues from the parent compound, this compound, can be systematically approached by modifying three key regions: the N-acetyl group, the 2-chloroethyl side chain, and the piperazine (B1678402) ring itself. Such derivatization is crucial for fine-tuning the molecule's physicochemical and pharmacological profiles.

The acetyl group at the N-1 position of the piperazine ring can be readily replaced with a variety of other acyl groups to investigate the influence of steric and electronic effects at this position. This is typically achieved by reacting the precursor, 1-(2-chloroethyl)piperazine (B3192190), with different acylating agents. For instance, the use of various acid anhydrides or acyl chlorides in the presence of a base allows for the introduction of a range of functionalities.

Research has shown the successful synthesis of N-acyl piperidine (B6355638) analogues using various anhydrides such as propionic anhydride (B1165640), butyric anhydride, and benzoic anhydride in place of acetic anhydride. google.com This approach can be extrapolated to the synthesis of 1-acyl-4-(2-chloroethyl)piperazine analogues. The general reaction involves the acylation of 4-(2-chloroethyl)piperazine with the desired acyl chloride or anhydride.

Table 1: Examples of N-Acyl Analogues of this compound

Starting MaterialAcylating AgentProduct
1-(2-Chloroethyl)piperazinePropionyl chloride1-Propionyl-4-(2-chloroethyl)piperazine
1-(2-Chloroethyl)piperazineButyryl chloride1-Butyryl-4-(2-chloroethyl)piperazine
1-(2-Chloroethyl)piperazineBenzoyl chloride1-Benzoyl-4-(2-chloroethyl)piperazine
1-(2-Chloroethyl)piperazineCyclopropanecarbonyl chloride1-(Cyclopropanecarbonyl)-4-(2-chloroethyl)piperazine

The 2-chloroethyl side chain is a primary site for diversification due to the reactivity of the terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide array of functional groups, leading to analogues with significantly different chemical properties.

Nucleophilic substitution reactions with various nucleophiles can be employed to replace the chlorine atom. For example, reaction with amines, thiols, or alcohols (as alkoxides) can yield amino, thioether, or ether derivatives, respectively. nih.gov This versatility is a cornerstone of developing extensive compound libraries for research purposes.

The synthesis of C-substituted piperazines can be achieved through several strategies. acs.orgacs.orgnih.gov One approach involves the use of substituted starting materials in the initial ring formation reaction. researchgate.net For instance, employing a substituted bis(2-chloroethyl)amine (B1207034) or a substituted diamine in the cyclization step can yield piperazine rings with desired substitution patterns. More advanced methods, such as directed lithiation of N-Boc protected piperazines, have also been developed to allow for the regioselective introduction of substituents at the C-2 position. mdpi.com These strategies enable the exploration of how substituents on the piperazine core influence the molecule's reactivity and biological profile, providing valuable data for structure-reactivity studies. tandfonline.comacs.org

Table 2: Potential C-Substituted Analogues for Structure-Reactivity Analysis

Parent ScaffoldSubstitution PositionExample SubstituentResulting Analogue (Hypothetical)
This compoundC-2Methyl1-Acetyl-4-(2-chloroethyl)-2-methylpiperazine
This compoundC-2, C-6Dimethyl (cis/trans)1-Acetyl-4-(2-chloroethyl)-2,6-dimethylpiperazine
This compoundC-3Phenyl1-Acetyl-4-(2-chloroethyl)-3-phenylpiperazine

Functional Group Interconversions of the Chloroethyl Moiety

The chloroethyl group of this compound is a key reactive handle for a variety of functional group interconversions, primarily through nucleophilic substitution pathways.

The chloride of the chloroethyl group can be readily exchanged for other halogens, such as bromide or iodide, through the Finkelstein reaction. wikipedia.org This reaction typically involves treating the chloro-derivative with an excess of a metal halide salt (e.g., sodium iodide or sodium bromide) in a solvent like acetone, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the product. wikipedia.org The resulting iodoethyl analogue, for example, is often more reactive towards nucleophiles than the starting chloro-derivative.

Furthermore, the chloride can be displaced by pseudohalides, such as azide (B81097) (N₃⁻), cyanide (CN⁻), or thiocyanate (B1210189) (SCN⁻). Reaction with sodium azide, for instance, would yield 1-acetyl-4-(2-azidoethyl)piperazine. These pseudohalide derivatives can then serve as precursors for further transformations, such as the reduction of the azide to an amine or the hydrolysis of the nitrile to a carboxylic acid.

The electrophilic carbon bearing the chlorine atom is susceptible to attack by a range of O-, N-, and S-centered nucleophiles, leading to the formation of diverse derivatives. researchgate.net

Ethers: Following the principles of the Williamson ether synthesis, this compound can be reacted with alkoxides or phenoxides to form the corresponding ethers. gordon.edumasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org The reaction is typically carried out by deprotonating an alcohol or a phenol (B47542) with a strong base, such as sodium hydride, to generate the nucleophilic alkoxide, which then displaces the chloride.

Amines: A wide variety of primary and secondary amines can be alkylated by this compound to produce secondary or tertiary amine derivatives, respectively. mdpi.com This reaction is a standard nucleophilic substitution where the nitrogen atom of the amine acts as the nucleophile. The reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl generated.

Sulfur-Containing Derivatives: Thiolates, generated by the deprotonation of thiols, are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). nih.gov This reaction is a common method for introducing sulfur-containing moieties into molecules.

Table 3: Functional Group Interconversion Products from this compound

NucleophileReagent ExampleProduct ClassProduct Example
IodideSodium Iodide (NaI)Alkyl Iodide1-Acetyl-4-(2-iodoethyl)piperazine
AzideSodium Azide (NaN₃)Alkyl Azide1-Acetyl-4-(2-azidoethyl)piperazine
AlkoxideSodium Ethoxide (NaOEt)Ether1-Acetyl-4-(2-ethoxyethyl)piperazine
PhenoxideSodium Phenoxide (NaOPh)Ether1-Acetyl-4-(2-phenoxyethyl)piperazine
AmineDiethylamine (Et₂NH)Amine1-Acetyl-4-(2-(diethylamino)ethyl)piperazine
ThiolateSodium thiophenoxide (NaSPh)Thioether1-Acetyl-4-(2-(phenylthio)ethyl)piperazine

Design Principles for Novel Piperazine Scaffolds Derived from this compound

The chemical structure of This compound offers two primary points for diversification: the N1-acetyl group and the N4-(2-chloroethyl) group. The design of new scaffolds hinges on the strategic modification of these functionalities to explore chemical space and investigate structure-activity relationships (SAR).

The N4-(2-chloroethyl) moiety is the most common site for initial derivatization. The terminal chlorine atom serves as a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of chemical groups, a cornerstone of library synthesis in medicinal chemistry. The choice of nucleophile is a critical design element, driven by the desire to interact with specific biological targets or to modulate the physicochemical properties of the resulting molecule. For instance, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking or hydrogen bonding interactions within a protein's binding pocket.

The N1-acetyl group, while less reactive than the chloroethyl arm, provides a secondary point for modification. It can be hydrolyzed to reveal a secondary amine, which can then be functionalized in numerous ways, including acylation, alkylation, or sulfonylation. This allows for the introduction of a second element of diversity, which can be crucial for fine-tuning the biological activity or properties of the lead compound. Alternatively, the acetyl group itself can be replaced by other acyl groups to probe the steric and electronic requirements of a particular biological target.

A key design principle in the development of novel scaffolds from This compound is the concept of molecular hybridization. This strategy involves combining the piperazine core with other known pharmacophores or biologically active fragments to create a single, new molecule with potentially enhanced or novel properties. For example, the piperazine scaffold can be linked to other heterocyclic systems known for their biological relevance, such as thiazoles or oxadiazoles, to create hybrid compounds with unique pharmacological profiles. nih.gov

Table 1: Analogue Development via Modification at the N4-Position

This table showcases the diversity of functional groups that can be introduced at the N4-position of the piperazine ring, typically by leveraging a reactive handle like a chloroethyl group. The choice of the incoming nucleophile is a key aspect of the design strategy, aiming to introduce specific structural motifs to probe interactions with biological targets.

Starting Material AnalogueReactant/NucleophileResulting Analogue ClassResearch Focus/Rationale
1-Aryl-4-(2-chloroethyl)piperazineVarious amines, phenols, thiols1-Aryl-4-(2-substituted-ethyl)piperazinesExploration of SAR by introducing diverse functional groups to modulate receptor affinity and selectivity.
1-(2,3-Dichlorophenyl)piperazineN-(4-halobutyl)arylcarboxamidesN-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamidesOptimization of dopamine (B1211576) D3 receptor antagonists by modifying the arylcarboxamide moiety. nih.gov
1-[3-(Trifluoromethyl)phenyl]piperazine1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneFlibanserinDevelopment of serotonin (B10506) receptor modulators. unipd.it
N-Boc-piperazine(2-Bromophenyl)(2,4-dimethylphenyl)sulfaneVortioxetine PrecursorSynthesis of multi-target antidepressants. mdpi.com

Table 2: Analogue Development via Modification at the N1-Position and/or Ring Structure

This table highlights strategies that involve modification of the N1-substituent or the piperazine ring itself. These modifications are often employed to fine-tune the properties of a lead compound or to create more rigid analogues to understand conformational requirements for biological activity.

Starting Material/PrecursorModification StrategyResulting Analogue ClassResearch Focus/Rationale
1-Benzyl-4-benzylpiperidineSystematic modification of the N1-aralkyl moiety1-Aralkyl-4-benzylpiperazine derivativesInvestigation of sigma receptor ligand SAR. nih.gov
1,4-Disubstituted piperazine-2,5-dionesAcylation at N41,4-Disubstituted piperazine-2,5-dione derivativesDevelopment of novel antioxidants. nih.gov
DiethanolamineCyclization with anilinesSubstituted piperazinesFundamental scaffold construction for drug discovery. unipd.it
1-Substituted 4-(1,2-diphenylethyl)piperazinesVariation of N1-substituent1-Substituted 4-(1,2-diphenylethyl)piperazine derivativesSAR studies of narcotic agonists and antagonists. nih.gov

Computational and Theoretical Investigations of 1 Acetyl 4 2 Chloroethyl Piperazine

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. researchgate.netsigmaaldrich.comresearchgate.net It posits that atomic orbitals combine to form molecular orbitals that encompass the entire molecule, leading to the formation of bonding and anti-bonding orbitals. researchgate.netsigmaaldrich.comresearchgate.net The energy and distribution of these orbitals are crucial for determining a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For piperazine (B1678402) derivatives, FMO analysis is frequently used to predict reactive sites. For instance, in studies of related compounds like 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. mdpi.com In the case of 1-Acetyl-4-(2-chloroethyl)piperazine, the nitrogen atoms of the piperazine ring and the oxygen atom of the acetyl group would be expected to have significant contributions to the HOMO, indicating their nucleophilic character. Conversely, the LUMO would likely be distributed around the electrophilic centers, such as the carbon atom attached to the chlorine, suggesting a site for nucleophilic attack. The energy difference between these orbitals would quantify the molecule's propensity to engage in chemical reactions.

Interactive Table: Conceptual FMO Parameters

While specific values for this compound are not available in the literature, the following table illustrates the typical parameters derived from FMO analysis in computational studies of similar molecules.

ParameterDescriptionTypical Significance in Piperazine Derivatives
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons; higher values suggest greater nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons; lower values suggest greater electrophilicity.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Electronic Structure Calculations

Electronic structure calculations provide a detailed picture of electron distribution within a molecule. Methods like Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can elucidate donor-acceptor interactions and charge delocalization. mdpi.com For this compound, such calculations would quantify the charge on each atom, revealing the electron-withdrawing effect of the acetyl and chloroethyl groups on the piperazine ring. This information is vital for understanding the molecule's dipole moment and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing complex molecules like piperazine derivatives. mdpi.com DFT calculations are used to determine optimized geometries, vibrational frequencies, and reaction energetics.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its reactivity. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the N-acetyl and N-chloroethyl substituents (axial vs. equatorial) can lead to different conformers with distinct energies.

Computational studies on 2-substituted piperazines have shown a preference for the axial conformation in 1-acyl derivatives. Geometry optimization using DFT would precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. This analysis would reveal any intramolecular interactions, such as hydrogen bonding, that might stabilize a particular conformation.

Interactive Table: Hypothetical Conformational Energy Comparison

This table illustrates how DFT could be used to compare the stability of different conformers of this compound. The values are hypothetical examples based on general principles.

ConformerSubstituent OrientationRelative Energy (kcal/mol)Stability
1 Acetyl (Equatorial), Chloroethyl (Equatorial)0.00Most Stable
2 Acetyl (Axial), Chloroethyl (Equatorial)+1.5Less Stable
3 Acetyl (Equatorial), Chloroethyl (Axial)+2.0Less Stable
4 Acetyl (Axial), Chloroethyl (Axial)+4.5Least Stable

Prediction of Reaction Pathways and Transition States

A key feature of the 2-chloroethylamino group is its potential to undergo intramolecular cyclization to form a reactive aziridinium (B1262131) ion. DFT is an invaluable tool for mapping the reaction pathway for such a transformation. By calculating the structure and energy of the transition state, chemists can determine the activation energy required for the reaction to occur. This provides a quantitative measure of the molecule's reactivity. For related nitrogen mustards, this cyclization is a critical step in their biological activity. A DFT study on this compound would elucidate the feasibility of this pathway and the geometry of the strained three-membered ring transition state.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and how it interacts with its environment at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique to related piperazine derivatives offer a clear framework for understanding its potential utility.

In a typical MD simulation of a molecule like this compound, a force field (a set of parameters describing the potential energy of the system) would be assigned to all atoms. The system would then be subjected to a period of energy minimization, followed by a simulation run where the positions and velocities of all atoms are updated in small time steps, governed by Newton's laws of motion. Analysis of the resulting trajectory can provide a wealth of information, as illustrated in the conceptual data table below, which outlines the types of data that would be generated from such a simulation.

Table 1: Conceptual Data from a Molecular Dynamics Simulation of a Piperazine Derivative
ParameterDescriptionTypical Findings for Piperazine Derivatives
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability.Low RMSD values suggest the molecule maintains a stable conformation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position, indicating flexibility.Higher RMSF values are often observed for the substituent groups, indicating greater flexibility compared to the core piperazine ring.
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure over time.Changes in Rg can signify conformational transitions, such as the opening or closing of the molecular structure.
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule that is accessible to the solvent.Provides insights into the molecule's interaction with its solvent environment.
Intermolecular Hydrogen BondsThe number and duration of hydrogen bonds formed between the molecule and solvent molecules.The carbonyl oxygen and piperazine nitrogens are potential hydrogen bond acceptors.

Quantum Chemical Characterization of Donor-Acceptor Interactions and Charge Delocalization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods allow for a detailed characterization of donor-acceptor interactions and the extent of charge delocalization, which are fundamental to understanding a molecule's reactivity and stability. For this compound, such analyses would reveal the intricate electronic interplay between the acetyl group, the piperazine ring, and the chloroethyl substituent.

A key tool in this characterization is Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This allows for a quantitative assessment of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The following table, based on findings for the analogous compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine researchgate.net, illustrates the type of data generated from quantum chemical calculations.

Table 2: Illustrative Quantum Chemical Data for a 1-Acetyl-Substituted Piperazine Derivative (based on 1A4HP) researchgate.net
ParameterCalculated Value (for 1A4HP)Significance
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.7 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)5.1 eVA larger gap suggests higher stability and lower chemical reactivity.
Major NBO Donor-Acceptor Interaction (E(2))LP(1)N7 → σ*(C8-C9)Indicates significant electron delocalization from the lone pair of a nitrogen atom into an adjacent antibonding orbital, contributing to molecular stability.

Note: The data presented is for 1-Acetyl-4-(4-hydroxyphenyl)piperazine and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Studies for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is color-coded to indicate different potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, an MEP analysis would highlight the key reactive centers within the molecule. Based on the functional groups present, it is anticipated that the most negative potential would be located around the oxygen atom of the carbonyl group in the acetyl moiety, making it a primary site for electrophilic attack. The nitrogen atoms of the piperazine ring would also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen.

Conversely, the hydrogen atoms, particularly those attached to the carbon atoms of the piperazine ring and the ethyl chain, would exhibit positive potential, marking them as sites for nucleophilic attack. A detailed study of the analogous compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) using MEP analysis confirms these expectations. chemrxiv.org In that study, the most negative potential was found on the carbonyl oxygen, identifying it as a strong nucleophilic reactive site. chemrxiv.org The hydrogen atoms were identified as electrophilic reactive sites. chemrxiv.org

The following table summarizes the expected MEP findings for this compound, drawing parallels from the analysis of 1A4HP. chemrxiv.org

Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
Molecular RegionPredicted PotentialColor on MEP MapPredicted Reactivity
Carbonyl Oxygen (C=O)Most NegativeRedSite for Electrophilic Attack
Piperazine Nitrogen AtomsNegativeYellow/OrangePotential Sites for Electrophilic Attack
Hydrogen AtomsPositiveBlueSites for Nucleophilic Attack
Carbon BackboneNear NeutralGreenLow Reactivity

This predictive understanding of the reactive sites is crucial for comprehending the molecule's potential interactions with biological targets and for designing new molecules with desired chemical properties.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 1-acetyl-4-(2-chloroethyl)piperazine, possessing both a nucleophilic piperazine (B1678402) nitrogen (after potential deacetylation) and an electrophilic chloroethyl chain, makes it a suitable precursor for the synthesis of fused heterocyclic systems. This reactivity allows for sequential or one-pot reactions to build complex ring structures.

While the direct synthesis of indolizine (B1195054) and quinolizine scaffolds from this compound is not extensively documented in publicly available literature, the general synthetic strategies for these heterocycles provide a template for its potential application. The synthesis of indolizines, for instance, often involves the reaction of a pyridine (B92270) derivative with an α-halo ketone, followed by an intramolecular cyclization. In a hypothetical application, this compound could be envisioned to react with a suitable pyridine derivative to form a quaternary salt, which could then undergo intramolecular cyclization to form a piperazinyl-substituted indolizine derivative.

General methods for the synthesis of indolizines include the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. jbclinpharm.org More recent methods involve transition metal-catalyzed reactions and oxidative coupling. rsc.org For example, polysubstituted indolizines have been synthesized via a one-pot reaction of 1-acetylaryl 2-formylpyrroles and enals. nih.gov

Similarly, the synthesis of quinolizine derivatives can be achieved through various cyclization strategies. The application of this compound in this context would likely involve its reaction with a suitable pyridine-containing substrate to construct the bicyclic quinolizine core.

The chloroethyl group of this compound serves as a key functional handle for the construction of spirocyclic systems. Spirocycles are an important class of compounds in medicinal chemistry, and the piperazine motif is a common feature in many biologically active molecules. nih.gov

While direct examples of the use of this compound in the synthesis of spirocycles are not prevalent in the literature, related structures have been utilized. For instance, the synthesis of new dihydrospiro[quinoline-2,4'-piperidines] has been reported, highlighting the utility of piperidine-like structures in forming spirocyclic frameworks. researchgate.net In one study, an interesting acetyl migration was observed in a 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] system under debenzylation conditions. researchgate.net Furthermore, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their biological activities. nih.gov

A plausible synthetic route to a spirocyclic system using this compound could involve the alkylation of a cyclic ketone enolate with the chloroethyl group, followed by intramolecular cyclization involving the piperazine nitrogen.

Building Block for Advanced Polycyclic Molecular Architectures

The inherent reactivity of this compound makes it a valuable building block for the assembly of more complex polycyclic molecular architectures. The piperazine ring can act as a scaffold, and the chloroethyl and acetyl groups provide points for further functionalization and ring annulation.

Utility in Ligand Design for Fundamental Coordination Chemistry

Piperazine and its derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen donor atoms. The acetyl group in this compound can modulate the electronic properties of the piperazine nitrogens, and the chloroethyl group offers a site for attachment to other coordinating moieties or solid supports.

While the specific use of this compound as a ligand is not extensively described, the broader class of arylpiperazine derivatives has been explored for the design of ligands with specific coordination properties. nih.gov For instance, the synthesis of 1-[2-(aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzene derivatives highlights the versatility of the piperazine scaffold in creating multidentate ligands. researchgate.net

The coordination chemistry of piperazine-containing ligands is rich and varied, with the potential for the formation of mononuclear, binuclear, and polymeric coordination complexes. The specific substitution on the piperazine ring, such as the acetyl and chloroethyl groups in the title compound, can influence the coordination geometry and the properties of the resulting metal complexes.

Applications in Scaffold Diversification for Chemical Probe Development (without mention of biological activity)

The development of chemical probes often relies on the synthesis of a diverse library of compounds based on a common scaffold. This compound is an attractive starting material for such scaffold diversification due to its readily modifiable functional groups.

The chloroethyl group can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of substituents. The acetyl group can be removed under hydrolytic conditions, revealing a secondary amine that can be further functionalized. This dual reactivity allows for the rapid generation of a library of piperazine derivatives with diverse chemical properties.

While there are no specific reports detailing the use of this compound for the development of chemical probes, the general principles of library synthesis and scaffold diversification are applicable. The synthesis of various piperazine-containing drugs demonstrates the importance of this scaffold in medicinal chemistry. nih.gov For example, the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) showcases a modification of the piperazine core. google.comnih.govresearchgate.net

Emerging Research Avenues and Future Directions in Synthetic Chemistry

Exploration of Novel Catalytic Systems for Transformations Involving 1-Acetyl-4-(2-chloroethyl)piperazine

The chloroethyl moiety of this compound presents a prime target for a variety of catalytic transformations, opening doors to a vast array of derivatives. While traditional nucleophilic substitution reactions are commonplace, the future lies in the application of sophisticated catalytic systems to achieve transformations that are currently challenging or inefficient.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, stand out as a particularly promising area. organic-chemistry.org These reactions would enable the direct formation of carbon-nitrogen bonds between the piperazine (B1678402) nitrogen (following deacetylation or by direct C-N coupling at the chloroethyl group) and a wide range of aryl and heteroaryl partners. The development of new-generation ligands and pre-catalysts is crucial for enhancing the scope and efficiency of these transformations, particularly with a sterically hindered substrate like a piperazine derivative.

Copper-catalyzed reactions also offer a cost-effective and versatile alternative to palladium-based systems for C-N and C-C bond formation. chemistryviews.orgnih.gov The development of novel copper-ligand systems could facilitate Ullmann-type couplings or cross-coupling reactions with various nucleophiles, expanding the accessible chemical space. Furthermore, the exploration of photocatalytic systems, utilizing visible light to drive chemical transformations, could enable novel, mild, and highly selective reactions at the chloroethyl group.

Biocatalysis, employing enzymes to carry out specific chemical transformations, represents a green and highly selective approach. nih.gov Engineered enzymes, such as halohydrin dehalogenases or specific transaminases, could be developed to act on the chloroethyl group, leading to the formation of chiral alcohols or amines with high enantiopurity. This avenue is particularly attractive for the synthesis of complex, biologically active molecules.

A summary of potential catalytic transformations is presented in Table 1.

Catalytic System Potential Transformation Potential Products Key Advantages
Palladium-based CatalystsBuchwald-Hartwig AminationN-Aryl/heteroaryl derivativesBroad substrate scope, high efficiency
Copper-based CatalystsUllmann-type CouplingsDiaryl ethers, N-aryl derivativesCost-effective, versatile
PhotocatalysisLight-driven C-X couplingNovel functionalized piperazinesMild reaction conditions, high selectivity
Biocatalysis (Enzymes)Asymmetric transformationsChiral alcohols, aminesHigh enantioselectivity, green chemistry

Development of Continuous Flow Chemistry Approaches for Synthesis and Derivatization

Continuous flow chemistry is rapidly emerging as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. mdpi.commdpi.comnih.gov The synthesis and derivatization of this compound are well-suited for translation to flow processes.

The N-alkylation of N-acetylpiperazine, a key step in the synthesis of the title compound, can be significantly improved using flow reactors. thalesnano.com In a flow setup, precise control over reaction temperature, pressure, and residence time allows for the optimization of the reaction to minimize the formation of byproducts and enhance the yield of the desired mono-alkylated product. The improved heat and mass transfer in microreactors can also enable the use of more reactive but potentially hazardous alkylating agents in a safer manner.

Furthermore, the derivatization of the chloroethyl group can be efficiently performed in a continuous flow system. For instance, nucleophilic substitution reactions with various amines, thiols, or alkoxides can be conducted in a telescoped fashion, where the product from one reactor is directly fed into the next for further transformation without the need for intermediate isolation and purification. This approach significantly reduces reaction times and waste generation.

The integration of in-line purification and analysis techniques, such as automated liquid-liquid extraction and real-time spectroscopic monitoring, into a continuous flow setup can lead to a fully automated "synthesis-to-stock" platform for producing a library of this compound derivatives. semanticscholar.org A conceptual continuous flow process is outlined in Table 2.

Process Step Flow Chemistry Approach Key Parameters to Control Potential Benefits
N-AlkylationPacked-bed or coil reactorTemperature, flow rate, stoichiometryImproved selectivity, enhanced safety
Nucleophilic SubstitutionMicroreactor systemResidence time, temperature, mixingRapid reaction screening, higher yields
In-line PurificationMembrane-based separationSolvent selection, pressureReduced work-up time, automation
Real-time AnalysisIntegrated spectroscopy (IR, NMR)Spectral data acquisition rateImmediate process feedback, quality control

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize synthetic chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of novel synthetic routes. arxiv.orgstanford.edu For a compound like this compound, with multiple reactive sites, ML models can be invaluable in predicting the regioselectivity and chemoselectivity of reactions.

By training ML algorithms on large datasets of known reactions involving piperazine derivatives and chloroethylamines, it is possible to develop models that can predict the likelihood of a particular reaction succeeding and the potential for side product formation. nih.govresearchgate.netresearchgate.net For example, an ML model could predict the optimal catalyst and base combination for a specific cross-coupling reaction involving the chloroethyl group, minimizing the need for extensive empirical screening.

The integration of ML with automated flow chemistry platforms creates a powerful closed-loop system for reaction optimization. The ML algorithm can propose a set of reaction conditions, which are then automatically executed in the flow reactor. The results are fed back to the algorithm, which then refines the next set of experiments, leading to a rapid convergence on the optimal reaction conditions. This approach has the potential to dramatically accelerate the discovery and development of new derivatives of this compound.

Advanced Spectroscopic Methodologies for in situ Mechanistic Elucidation of Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are becoming increasingly important in this regard.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout the course of a reaction. mdpi.comxjtu.edu.cnyale.edumdpi.comresearchgate.net By inserting a probe directly into the reaction vessel, detailed kinetic and mechanistic information can be obtained without the need for sampling and offline analysis. For reactions involving this compound, in situ FTIR could be used to monitor the consumption of the starting material and the formation of the product in real-time, providing valuable insights into the reaction kinetics.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed structural information about the species present in a reaction mixture. This technique can be used to identify transient intermediates and to study the conformational dynamics of the piperazine ring during a reaction. Such information is invaluable for understanding the subtle factors that govern the reactivity and selectivity of transformations involving this compound.

The data obtained from these advanced spectroscopic methods can be used to build and validate kinetic models of reactions, which can then be used for process optimization and scale-up. A comparison of these techniques is provided in Table 3.

Spectroscopic Method Information Provided Application to this compound Reactions Key Advantages
In situ FTIRFunctional group changes, concentration profilesMonitoring alkylation, substitution, and acylation reactionsReal-time, non-invasive, provides kinetic data
In situ NMRDetailed structural information, identification of intermediatesElucidating reaction mechanisms, studying conformational changesHigh resolution, structurally specific
Raman SpectroscopyVibrational modes, complementary to FTIRMonitoring reactions in aqueous media, studying solid-state transformationsInsensitive to water, can be used with fiber optics

Unexplored Reactivity Patterns and Unconventional Transformations of the Compound

Beyond the well-established reactivity of the chloroethyl and acetylpiperazine moieties, there lies a realm of unexplored and unconventional transformations that could lead to novel and valuable chemical entities.

The inherent reactivity of the chloroethyl group towards intramolecular cyclization to form a reactive aziridinium (B1262131) ion is a key feature that could be harnessed for novel synthetic applications. While this is often considered a pathway to side products, under carefully controlled conditions, this transient intermediate could be trapped with a variety of nucleophiles to afford unique disubstituted piperazine derivatives that would be difficult to access through other means.

The acetyl group, typically seen as a protecting group, could also participate in unconventional transformations. For example, directed metallation of the acetyl methyl group, followed by reaction with an electrophile, could provide a route to functionalized N-acetylpiperazines. Alternatively, under specific catalytic conditions, the amide bond could be cleaved and reformed in a dynamic fashion, allowing for the exchange of the acetyl group for other acyl moieties.

Furthermore, the piperazine ring itself can be a platform for novel reactivity. nih.gov For example, oxidative C-H functionalization could be used to introduce substituents directly onto the carbon backbone of the piperazine ring, a transformation that is currently very challenging. The development of new catalysts and reagents for such transformations would significantly expand the chemical diversity of accessible piperazine derivatives. The exploration of multicomponent reactions, where this compound is combined with two or more other reactants in a single step to generate complex products, also represents a promising avenue for future research.

Q & A

Q. What is the molecular structure and key physical properties of 1-Acetyl-4-(2-chloroethyl)piperazine?

  • Answer : The compound has the molecular formula C₈H₁₆Cl₂N₂O (including the hydrochloride salt) and a molecular weight of 226.9 g/mol (calculated). Key properties include:
PropertyValue/DescriptionReference
Solubility (pH 7.4)>48.7 µg/mL (analogous compound data)
Key functional groupsChloroethyl, acetyl, piperazine ring

Methodological Note : Confirm purity and solubility via HPLC and shake-flask methods under controlled pH conditions.

Q. What are the established synthetic routes for this compound?

  • Answer : A common route involves:

Piperazine ring alkylation : React piperazine with 2-chloroethylamine derivatives in the presence of a base (e.g., triethylamine) .

Acetylation : Introduce the acetyl group using acetyl chloride or acetic anhydride under anhydrous conditions .
Critical Step : Avoid ethanol as a solvent during alkylation to prevent side reactions (e.g., ethoxyethyl byproducts); use acetone with potassium carbonate instead .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloroethyl group be optimized for derivatization?

  • Answer :
  • Reagents : Use nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Conditions : Maintain temperatures between 50–80°C and monitor reaction progress via TLC or LC-MS.
  • Challenge : Competing elimination reactions may occur; suppress by using mild bases (e.g., NaHCO₃) .

Q. What analytical techniques are recommended for characterizing structural and purity inconsistencies?

  • Answer :
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to identify acetyl (δ ~2.1 ppm) and chloroethyl (δ ~3.6–4.0 ppm) groups .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present.
  • Purity Analysis :
  • HPLC-MS : Quantify impurities using a C18 column and acetonitrile/water gradient .

Q. How should researchers address discrepancies in reported solubility data?

  • Answer :
  • Standardization : Measure solubility in buffered solutions (e.g., PBS pH 7.4) using UV-Vis spectroscopy or gravimetric analysis.
  • Contradictions : Variations may arise from polymorphic forms or residual solvents; characterize crystallinity via XRD .

Q. What strategies mitigate side reactions during alkylation of the piperazine core?

  • Answer :
  • Solvent Selection : Replace ethanol with acetone to avoid nucleophilic displacement by the solvent .
  • Temperature Control : Maintain reflux at 60–70°C to balance reaction rate and byproduct suppression.
  • Workup : Use aqueous extraction to remove unreacted chloroethyl precursors .

Q. What safety protocols are critical for handling this compound?

  • Answer :
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the chloroethyl group .

Data Contradiction Analysis

  • Synthetic Yield Variability :

    • Evidence : Ethanol-based methods (older literature) report lower yields due to solvent participation , while acetone/K₂CO₃ systems improve efficiency .
    • Resolution : Replicate reactions under inert atmospheres (N₂/Ar) to isolate solvent effects.
  • Biological Activity Claims :

    • Challenge : Structural analogs (e.g., benzodioxinyl derivatives) show conflicting receptor-binding data .
    • Validation : Perform competitive binding assays (e.g., radioligand displacement) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.